![molecular formula C13H17N3O3 B5696312 4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
4-[(4-morpholinylacetyl)amino]benzamide
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Overview
Description
“4-[(4-morpholinylacetyl)amino]benzamide” is a chemical compound. It is similar to Ethyl 4-[(4-morpholinylacetyl)amino]benzoate, which has a molecular formula of C15H20N2O4 . However, the exact properties and uses of “4-[(4-morpholinylacetyl)amino]benzamide” are not widely documented in the literature.
Synthesis Analysis
The synthesis of benzamide derivatives, which “4-[(4-morpholinylacetyl)amino]benzamide” is a part of, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular structure of “4-[(4-morpholinylacetyl)amino]benzamide” is not explicitly available in the literature. However, it is likely to have a structure similar to its ethyl ester counterpart, Ethyl 4-[(4-morpholinylacetyl)amino]benzoate .
Chemical Reactions Analysis
The specific chemical reactions involving “4-[(4-morpholinylacetyl)amino]benzamide” are not well-documented. However, benzamides, in general, can undergo various chemical reactions, including condensation with carboxylic acids and amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-morpholinylacetyl)amino]benzamide” are not well-documented. However, most amides, including benzamides, are solids at room temperature, and they have higher boiling points than alcohols of similar molar mass .
Mechanism of Action
The mechanism of action of “4-[(4-morpholinylacetyl)amino]benzamide” is not well-documented in the literature. However, similar compounds, such as 4-[(quinolin-4-yl)amino]benzamide derivatives, have been studied for their anti-influenza virus activities .
Safety and Hazards
The specific safety and hazards associated with “4-[(4-morpholinylacetyl)amino]benzamide” are not well-documented. However, benzamide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
The future directions for the research and application of “4-[(4-morpholinylacetyl)amino]benzamide” are not well-documented. However, similar compounds, such as 4-[(quinolin-4-yl)amino]benzamide derivatives, have been studied for their potential as anti-influenza virus agents , suggesting potential avenues for future research.
properties
IUPAC Name |
4-[(2-morpholin-4-ylacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c14-13(18)10-1-3-11(4-2-10)15-12(17)9-16-5-7-19-8-6-16/h1-4H,5-9H2,(H2,14,18)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXDDDUWMZSJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328821 |
Source
|
Record name | 4-[(2-morpholin-4-ylacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200624 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(2-Morpholin-4-ylacetyl)amino]benzamide | |
CAS RN |
312265-15-9 |
Source
|
Record name | 4-[(2-morpholin-4-ylacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401328821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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